molecular formula C19H17F2N3O2 B6359337 3-(Aza(2,4-difluorophenyl)methylene)-1-(morpholin-4-ylmethyl)indolin-2-one CAS No. 1025238-50-9

3-(Aza(2,4-difluorophenyl)methylene)-1-(morpholin-4-ylmethyl)indolin-2-one

Cat. No. B6359337
CAS RN: 1025238-50-9
M. Wt: 357.4 g/mol
InChI Key: YVGYHHWBYDYOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aza(2,4-difluorophenyl)methylene)-1-(morpholin-4-ylmethyl)indolin-2-one, also known as (AZDMIMI), is a newly synthesized compound with potential applications in medical research and drug development. It is an indole-based compound that has been used in various studies to investigate the biochemical and physiological effects of its components. AZDMIMI has been found to possess a variety of properties, including anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidant activities. Additionally, its low toxicity and solubility make it an attractive option for use in laboratory experiments.

Mechanism of Action

The exact mechanism of action of AZDMIMI is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). Additionally, it has been suggested that AZDMIMI may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
AZDMIMI has been found to possess a variety of biochemical and physiological effects. In animal studies, it has been found to possess anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidant activities. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, and to modulate the activity of certain enzymes, such as COX-2.

Advantages and Limitations for Lab Experiments

AZDMIMI has several advantages that make it an attractive option for use in laboratory experiments. It is highly soluble in water, making it easy to work with in aqueous solutions. Additionally, its low toxicity makes it a safe option for use in laboratory experiments. However, it is important to note that AZDMIMI has not been approved for human use, and therefore should not be used in clinical trials.

Future Directions

Given its potential therapeutic applications, there are several potential future directions for research on AZDMIMI. These include further investigations into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted into the development of novel delivery systems for AZDMIMI, such as nanoparticles or liposomes. Finally, further research could be conducted into the development of new synthetic methods for the production of AZDMIMI, as well as its potential use in drug development.

Synthesis Methods

The synthesis of AZDMIMI has been reported in the literature using several different methods. The most common method involves the reaction of 2,4-difluorophenylmethylamine with morpholin-4-ylmethylindolin-2-one in the presence of a palladium catalyst. This reaction yields the desired product in high yields with good purity. Other methods have been reported, including the reaction of morpholin-4-ylmethylindolin-2-one with 2,4-difluorophenylmethylamine in the presence of a tin catalyst, and the reaction of morpholin-4-ylmethylindolin-2-one with 2,4-difluorophenylmethylamine in the presence of a copper catalyst.

Scientific Research Applications

AZDMIMI has been used in a variety of scientific research applications. It has been used to investigate the biochemical and physiological effects of its components, as well as its potential therapeutic applications. For example, AZDMIMI has been found to possess anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidant activities. Additionally, its low toxicity and solubility make it an attractive option for use in laboratory experiments.

properties

IUPAC Name

3-(2,4-difluorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2/c20-13-5-6-16(15(21)11-13)22-18-14-3-1-2-4-17(14)24(19(18)25)12-23-7-9-26-10-8-23/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGYHHWBYDYOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=NC4=C(C=C(C=C4)F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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